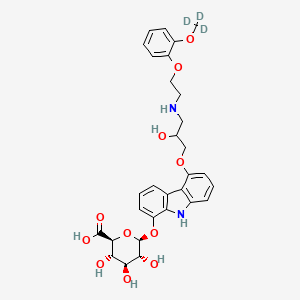

8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide

CAS No.:

Cat. No.: VC16682009

Molecular Formula: C30H34N2O11

Molecular Weight: 601.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H34N2O11 |

|---|---|

| Molecular Weight | 601.6 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C30H34N2O11/c1-39-19-8-2-3-9-20(19)40-13-12-31-14-16(33)15-41-21-10-5-7-18-23(21)17-6-4-11-22(24(17)32-18)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16?,25-,26-,27+,28-,30+/m0/s1/i1D3 |

| Standard InChI Key | VNOMSNHAOHVOPZ-HZNVIMMLSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |

| Canonical SMILES | COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The IUPAC name of 8-Hydroxy Carvedilol-d3 8-O-β-D-Glucuronide is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid . The compound features a β-D-glucuronic acid moiety conjugated to the 8-hydroxy position of carvedilol, with deuterium substitution at the methoxy group (–O–CD3). This structural modification enhances its utility as a stable isotope-labeled internal standard in mass spectrometry-based assays .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 131087-99-5 |

| Molecular Formula | C₃₀H₃₃D₃N₂O₁₁ |

| Molecular Weight | 639.65 g/mol |

| Deuterium Substitution | Trideuteriomethoxy group |

| Glucuronidation Site | 8-hydroxy position |

Synthesis and Metabolic Pathways

Biotransformation of Carvedilol

Carvedilol undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes and subsequent glucuronidation. The primary oxidative metabolite, 8-hydroxycarvedilol, is formed via CYP1A2, CYP3A4, and CYP1A1-mediated hydroxylation . This intermediate is then conjugated with glucuronic acid by UGT1A1, UGT2B4, or UGT2B7 to form 8-Hydroxy Carvedilol 8-O-β-D-Glucuronide . The deuterated analog substitutes hydrogen with deuterium at the methoxy group, minimizing metabolic interference in tracer studies .

Pharmacological and Analytical Applications

Role in Drug Quantification

As a stable isotope-labeled internal standard, 8-Hydroxy Carvedilol-d3 8-O-β-D-Glucuronide is indispensable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its use corrects for matrix effects and ionization variability, achieving quantification limits as low as 0.1 ng/mL for carvedilol metabolites in plasma .

Table 2: Analytical Performance Metrics

| Parameter | Value |

|---|---|

| Lower Limit of Quantification | 0.1 ng/mL |

| Precision (CV%) | <15% |

| Accuracy (% Bias) | ±20% |

Clinical and Regulatory Considerations

Regulatory Status

Future Directions and Research Gaps

Despite its established role in analytics, the metabolite’s pharmacodynamic effects remain underexplored. Future studies should investigate whether glucuronide conjugates retain β-blocking activity or modulate drug-drug interactions. Additionally, comparative studies between deuterated and non-deuterated forms could elucidate isotope effects on UGT enzyme kinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume